molecular formula C18H31NO4 B15157753 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- CAS No. 774603-05-3

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)-

Cat. No.: B15157753
CAS No.: 774603-05-3
M. Wt: 325.4 g/mol
InChI Key: ZYFTUIURWQWFKQ-UHFFFAOYSA-N
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Description

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- is a nitro fatty acid derivative of linoleic acid. It is characterized by the presence of two double bonds at positions 9 and 12, and a nitro group at position 12. This compound is known for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- typically involves the nitration of linoleic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitro group under mild conditions.

Major Products

    Oxidation: Produces various oxidized derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Forms substituted nitro derivatives.

Scientific Research Applications

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study nitration reactions and nitro fatty acid chemistry.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.

    Industry: Utilized in the development of functional materials and as a precursor for various chemical syntheses.

Mechanism of Action

The biological effects of 9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- are mediated through its interaction with cellular signaling pathways. The nitro group can modulate the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound can also activate peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and inflammation regulation.

Comparison with Similar Compounds

Similar Compounds

    10-Nitro-9Z,12Z-octadecadienoic acid: Another nitro fatty acid with similar biological activities.

    9,12-Octadecadienoic acid, methyl ester: A methyl ester derivative of linoleic acid.

    9,12-Octadecadienoic acid, ethyl ester: An ethyl ester derivative of linoleic acid.

Uniqueness

9,12-Octadecadienoic acid, 12-nitro-, (9Z,12E)- is unique due to its specific nitro group placement and the resulting biological activities. Its ability to modulate inflammation and oxidative stress pathways distinguishes it from other similar compounds.

Properties

CAS No.

774603-05-3

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

12-nitrooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)

InChI Key

ZYFTUIURWQWFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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